molecular formula C20H19P B3048587 Phosphorane, ethylidenetriphenyl- CAS No. 1754-88-7

Phosphorane, ethylidenetriphenyl-

Cat. No.: B3048587
CAS No.: 1754-88-7
M. Wt: 290.3 g/mol
InChI Key: NNQYFBSGBOKZKP-UHFFFAOYSA-N
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Description

Phosphorane, ethylidenetriphenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four substituents, including a carbon atom double-bonded to another carbon atom.

Preparation Methods

Phosphorane, ethylidenetriphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Phosphorane, ethylidenetriphenyl- is primarily known for its role in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction involves the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Common reagents used in these reactions include aldehydes, ketones, and solvents such as tetrahydrofuran (THF) or diethyl ether . The major products formed are alkenes and triphenylphosphine oxide.

Mechanism of Action

The mechanism of action of phosphorane, ethylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide . The reaction proceeds through a concerted mechanism, where the phosphorus atom in the phosphorane acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone .

Comparison with Similar Compounds

Phosphorane, ethylidenetriphenyl- can be compared to other phosphorane compounds such as methylenetriphenylphosphorane and butylidenetriphenylphosphorane. These compounds share similar structures, with a phosphorus atom bonded to three phenyl groups and a carbon atom double-bonded to another carbon atom. the substituents on the carbon atom can vary, leading to differences in reactivity and applications . For example, methylenetriphenylphosphorane is commonly used in the Wittig reaction to introduce methylene groups, while butylidenetriphenylphosphorane is used for introducing butylidene groups .

Properties

IUPAC Name

ethylidene(triphenyl)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQYFBSGBOKZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169982
Record name Phosphorane, ethylidenetriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-88-7
Record name Phosphorane, ethylidenetriphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorane, ethylidenetriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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